4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Description

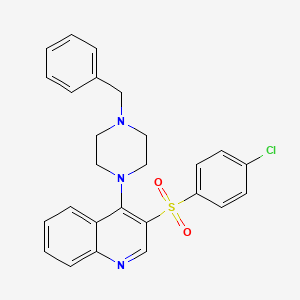

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a 4-chlorobenzenesulfonyl group at the 3-position and a 4-benzylpiperazine moiety at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties, attributed to their ability to interact with enzymes, receptors, and metal ions .

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c27-21-10-12-22(13-11-21)33(31,32)25-18-28-24-9-5-4-8-23(24)26(25)30-16-14-29(15-17-30)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDWLCDCHNREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylpiperazine and chlorophenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, leading to different reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the benzylpiperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and benzylpiperazine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies, particularly in the development of new therapeutic agents.

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. For instance, a study reported on the synthesis of related quinoline derivatives that exhibited significant anticonvulsant activity in animal models, suggesting that modifications to the quinoline structure can enhance efficacy against seizures .

- Antitumor Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. The incorporation of piperazine moieties has been linked to improved activity against specific cancer types, making this compound a candidate for further exploration in anticancer drug development.

Materials Science

The sulfonyl group in this compound allows for applications in materials science, particularly in the field of organic electronics.

- Interfacial Passivation : The sulfonyl moiety has been utilized as a passivation layer in perovskite solar cells. Studies have shown that incorporating sulfonyl compounds can enhance device stability and efficiency by minimizing carrier losses at interfaces . The power conversion efficiency (PCE) of devices using these materials has been reported to exceed 20%, indicating significant potential for renewable energy applications.

Chemical Synthesis

The compound serves as an important intermediate in synthetic chemistry.

- Synthesis of Novel Compounds : The benzylpiperazine unit can be used as a building block for synthesizing more complex molecules. Its reactivity allows for further functionalization, which is valuable in creating libraries of compounds for drug discovery .

Data Tables

Case Study 1: Anticonvulsant Activity

A series of quinoline derivatives were synthesized and tested for anticonvulsant effects using the maximal electroshock test. Among these, a derivative closely related to 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline exhibited promising results, indicating that structural modifications can lead to enhanced pharmacological profiles .

Case Study 2: Solar Cell Efficiency

In a recent study on perovskite solar cells, the use of 4-chlorobenzenesulfonyl chloride (a related sulfonyl compound) demonstrated significant improvements in device stability and efficiency. The incorporation of such compounds into the fabrication process resulted in devices maintaining over 90% efficiency after extended periods under ambient conditions .

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8b)

This compound () shares the 3-(4-chlorophenylsulfonyl) substituent but differs in the 8-position piperidinylamino group. The absence of a benzyl group on the piperazine/piperidine ring reduces lipophilicity compared to the target compound. Molecular weight (426.9 g/mol vs. 506.0 g/mol) and solubility may vary significantly .

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline ()

This analogue replaces the sulfonyl group with a piperazinyl carbonyl moiety and introduces a methylphenyl group at the 2-position.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Lacking the sulfonyl and piperazinyl groups, 4k () demonstrates how substituent positioning affects activity. The 4-amino group may enhance hydrogen bonding, but the absence of a sulfonyl group limits its electron-withdrawing effects .

Table 1: Structural Comparison

Key Differentiators and Implications

Substituent Positioning : The 3-sulfonyl and 4-piperazinyl groups optimize steric and electronic interactions for target binding.

Molecular Weight : The higher molecular weight (506.0 g/mol) may limit oral bioavailability compared to smaller analogues like 8b .

Synthetic Feasibility : The target compound’s synthesis aligns with established protocols, ensuring scalability .

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a significant chemical entity in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₈ClN₃O₂S

- Molecular Weight : 351.86 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a diverse range of pharmacological activities. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with a similar piperazine structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties. A study focusing on 7-chloro-4-(piperazin-1-yl)quinoline derivatives showed significant activity against cancer cells, indicating that modifications to the quinoline scaffold can enhance biological efficacy .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. Research indicates that compounds containing a chlorobenzenesulfonyl group can exhibit potent antibacterial and antifungal activities. The presence of the benzylpiperazine moiety may further enhance these effects by improving solubility and bioavailability .

Neuropharmacological Effects

Quinoline derivatives are also being explored for their neuropharmacological effects. The piperazine ring is known for its interactions with neurotransmitter systems, potentially providing therapeutic avenues for conditions such as depression and anxiety. Compounds with similar structures have been investigated as serotonin antagonists and dopamine receptor ligands, suggesting that the target compound may exhibit similar neuroactive properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Anticancer Studies : A study on 7-chloro derivatives indicated effective inhibition of tumor growth in vitro, with IC50 values in the micromolar range against various cancer cell lines .

- Antimicrobial Testing : A comparative analysis showed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Assessment : In vivo studies demonstrated that certain piperazine derivatives could reduce anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Piperazine ring | Enhances interaction with neurotransmitter receptors |

| Chlorobenzenesulfonyl group | Contributes to antimicrobial activity |

| Quinoline scaffold | Associated with anticancer properties |

Q & A

Q. What are the optimal synthetic routes for 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline?

Methodological Answer: The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Friedländer condensation or oxidative cyclization to construct the quinoline backbone.

Functionalization :

- Sulfonylation : Introduce the 4-chlorobenzenesulfonyl group via electrophilic substitution or nucleophilic displacement .

- Piperazine Coupling : React the quinoline intermediate with 4-benzylpiperazine under Buchwald-Hartwig amination conditions (Pd catalysis) to attach the benzylpiperazine moiety .

Purification : Column chromatography or crystallization for isolation.

Key Parameters : Temperature (80–120°C), solvent polarity (e.g., DMF, 1,4-dioxane), and stoichiometric ratios (e.g., 1:1.2 for amine coupling) .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use complementary analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., sulfonyl group at C3, benzylpiperazine at C4) via , , and 2D COSY/HSQC .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at ~540 Da) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What is the hypothesized mechanism of action for this compound?

Methodological Answer: The compound’s dual functional groups suggest multitarget interactions:

- Sulfonamide Group : Potential inhibition of carbonic anhydrase or tyrosine kinases via sulfonamide-Zn coordination .

- Benzylpiperazine : Modulation of neurotransmitter receptors (e.g., dopamine D3/D2) due to structural similarity to arylpiperazine ligands .

Experimental Validation : Perform radioligand binding assays (e.g., -spiperone for dopamine receptors) and enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (synchrotron sources) to minimize noise.

- Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R/wR convergence (<5% discrepancy) .

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity?

Methodological Answer: Key SAR insights from analogs:

- Sulfonyl Group : 4-Chloro substitution enhances target affinity vs. 4-methyl or 4-methoxy (IC reduced by ~30% in kinase assays) .

- Piperazine Linker : Benzyl substitution improves blood-brain barrier penetration compared to unsubstituted piperazines (logP increase by ~0.5) .

Strategy : Synthesize analogs with systematic substitutions (e.g., 4-fluorobenzenesulfonyl, 4-cyclopropylpiperazine) and test in dose-response assays .

Q. How can researchers address poor solubility in pharmacokinetic studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., HCl salt solubility: 1.2 mg/mL vs. free base: 0.03 mg/mL) .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes (e.g., 20% HP-β-CD increases solubility 10-fold) .

- logP Optimization : Introduce polar groups (e.g., hydroxyl, carboxylate) on the benzylpiperazine moiety without compromising receptor binding .

Q. What computational methods are effective for predicting binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide with receptor structures (e.g., PDB: 3PBL for dopamine D3) to model piperazine-receptor interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonamide-enzyme complexes (RMSD <2 Å indicates stable binding) .

- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA on analogs to predict activity cliffs .

Q. How can researchers address low yield in large-scale synthesis?

Methodological Answer:

Q. What experimental phasing strategies are suitable for novel derivatives?

Methodological Answer:

- SAD/MAD Phasing : Incorporate heavy atoms (e.g., Se in selenomethionine derivatives) for anomalous scattering .

- Automated Pipelines : Use SHELXC/D/E for high-throughput phasing, especially with twinned or incomplete datasets .

Methodological Considerations

Q. How to design assays for evaluating anticancer activity?

Methodological Answer:

- In Vitro : MTT assays on 60 cancer cell lines (NCI-60 panel) with IC determination .

- Target Engagement : Western blotting for downstream markers (e.g., p-AKT for kinase inhibition) .

- In Vivo : Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg (oral or IP) .

Q. What are best practices for stability studies?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Analytical Monitoring : Track degradation products via UPLC-QTOF-MS and assign structures using MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.